4-(3-Nitrobenzoyl)isoquinoline
Overview
Description
4-(3-Nitrobenzoyl)isoquinoline is a chemical compound with the molecular formula C16H10N2O3 . It has a molecular weight of 278.27 . The IUPAC name for this compound is 4-isoquinolinyl (3-nitrophenyl)methanone .
Synthesis Analysis
The synthesis of isoquinoline derivatives, such as this compound, has been a subject of research in recent years . Various methods have been developed, including the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyridine ring . The InChI code for this compound is 1S/C16H10N2O3/c19-16(11-5-3-6-13(8-11)18(20)21)15-10-17-9-12-4-1-2-7-14(12)15/h1-10H .Physical and Chemical Properties Analysis
This compound is a weak base . Its physical and chemical properties are similar to those of other isoquinoline derivatives .Scientific Research Applications
Crystal Structure Analysis
Research on isomeric compounds related to 4-(3-Nitrobenzoyl)isoquinoline, such as isoquinoline with chloro-nitrobenzoic acids, has provided insight into molecular interactions, specifically hydrogen bonding, and crystal formation. These studies have helped understand the solid-state chemistry of isoquinolines and their derivatives, indicating the importance of hydrogen bonding in dictating crystal structure and stability (Gotoh & Ishida, 2015).
Synthetic Routes to Isoquinoline Derivatives
The synthesis of isoquinoline derivatives has been a topic of significant interest due to their potential pharmaceutical applications. Studies have developed synthetic pathways for hexahydro-2H-imidazo[4,5-g]isoquinolin-2-one derivatives from 4-nitrobenzyl cyanide, showcasing the versatility of nitro-substituted compounds in organic synthesis (Denyer et al., 1995). Another research effort focused on synthesizing isoquinolin-1-ones through a one-pot Curtius rearrangement, highlighting the role of nitro-substituted isoquinolines in creating bioreductively activated pro-drug systems (Berry et al., 1997).
Novel Kinase Inhibitors and Antiarrhythmic Properties
Isoquinoline derivatives have shown promise as novel kinase inhibitors and possess potential antiarrhythmic properties. Research into imidazo[4,5-h]isoquinolin-9-ones, synthesized from chlorobenzonitriles and β-ketoesters, has explored their application as kinase inhibitors, a crucial area in cancer therapy and other diseases (Snow et al., 2002). Additionally, the antiarrhythmic properties of 1-nitrophenyl-6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinolines have been studied, providing insights into the therapeutic potential of isoquinoline derivatives in cardiovascular medicine (Markaryan et al., 2000).
Advanced Materials and Dye Synthesis
Isoquinoline derivatives have also found applications in the synthesis of advanced materials and dyes. For instance, the synthesis of thiaolivacine and related compounds from nitro-vinyl derivatives illustrates the versatility of isoquinoline structures in creating complex heterocyclic compounds with potential applications in material science and as dyes (Campaigne & Ashby, 1969).
Mechanism of Action
Target of Action
It is known that isoquinolines, a class of compounds to which 4-(3-nitrobenzoyl)isoquinoline belongs, interact with various biological targets
Mode of Action
Isoquinolines, in general, are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, and modulating ion channels
Biochemical Pathways
Isoquinolines are known to influence several biochemical pathways, including those involved in neurotransmission and cellular metabolism
Result of Action
Isoquinolines, in general, can have various effects at the molecular and cellular level, depending on their specific targets and mode of action
Properties
IUPAC Name |
isoquinolin-4-yl-(3-nitrophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c19-16(11-5-3-6-13(8-11)18(20)21)15-10-17-9-12-4-1-2-7-14(12)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXKLNXWTMEIPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401280055 | |
Record name | 4-Isoquinolinyl(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401280055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-43-3 | |
Record name | 4-Isoquinolinyl(3-nitrophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isoquinolinyl(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401280055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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